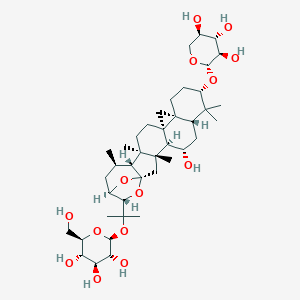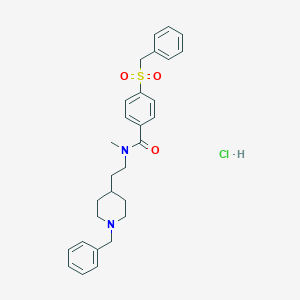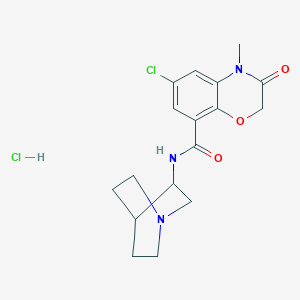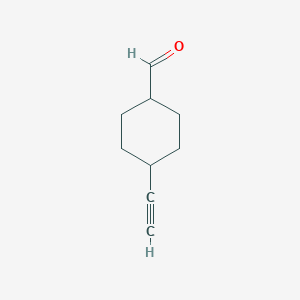
8-Hydroxy-2-phenyl-3H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium glycyldeoxycholate is a bile salt, a type of compound derived from bile acids. It is known for its role in the digestion and absorption of fats in the small intestine. This compound is also recognized for its cytotoxic properties against cancer cells, its ability to alter pancreatic duct permeability, and its potential to lower glucose levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium glycyldeoxycholate is synthesized through the conjugation of glycine with deoxycholic acid. The reaction typically involves the activation of the carboxyl group of deoxycholic acid, followed by its reaction with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under mild conditions, usually at room temperature, to prevent the decomposition of the reactants .
Industrial Production Methods: In industrial settings, the production of sodium glycyldeoxycholate involves the extraction of deoxycholic acid from bovine bile, followed by its conjugation with glycine. The process is optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Sodium glycyldeoxycholate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include hydroxylated derivatives, alcohols, esters, and ethers .
Scientific Research Applications
Sodium glycyldeoxycholate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: The compound is employed in studies related to cell membrane permeability and cytotoxicity.
Medicine: It has potential therapeutic applications in the treatment of cancer and diabetes due to its cytotoxic and glucose-lowering properties.
Industry: Sodium glycyldeoxycholate is used in the formulation of pharmaceuticals and cosmetics
Mechanism of Action
The mechanism of action of sodium glycyldeoxycholate involves its interaction with cell membranes, leading to increased permeability and disruption of cellular integrity. This results in the induction of apoptosis in cancer cells. The compound also affects the permeability of the pancreatic duct, leading to changes in glucose levels. The molecular targets include various membrane proteins and enzymes involved in cell signaling pathways .
Comparison with Similar Compounds
Sodium deoxycholate: Another bile salt with similar emulsifying properties but different cytotoxic effects.
Sodium glycocholate: A bile salt with a similar structure but different biological activities.
Sodium taurodeoxycholate: A bile salt with a taurine conjugate instead of glycine
Uniqueness: Sodium glycyldeoxycholate is unique due to its specific cytotoxic effects on cancer cells and its ability to alter pancreatic duct permeability. These properties make it a valuable compound in both research and therapeutic applications .
Properties
Molecular Formula |
C14H10N2O2 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
8-hydroxy-2-phenyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H10N2O2/c17-11-8-4-7-10-12(11)15-13(16-14(10)18)9-5-2-1-3-6-9/h1-8,17H,(H,15,16,18) |
InChI Key |
JRDFYUFZPYBDNH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3O)C(=O)N2 |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=O)C3=C(N2)C(=CC=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3O)C(=O)N2 |
Synonyms |
4(1H)-Quinazolinone, 8-hydroxy-2-phenyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Diethylamino)phenyl]prop-2-enenitrile](/img/structure/B56058.png)


![1-Ethoxy-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene](/img/structure/B56065.png)
![1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol](/img/structure/B56067.png)





![3'-Amino-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B56076.png)
![4-[1,2-Dimethyl-6-(2-trimethylsilylethoxymethoxy)cyclohexyl]but-3-en-2-one](/img/structure/B56078.png)

![Methyl 2-[bis(prop-2-ynyl)amino]acetate](/img/structure/B56083.png)
